

3-Amino-5,7-dimethyladamantan-1-ol Hydrochloride: A Comprehensive Technical Review

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Compound of Interest

Compound Name: 3-Amino-5,7-dimethyladamantan-1-ol hydrochloride

Cat. No.: B117918

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For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-5,7-dimethyladamantan-1-ol hydrochloride is a key metabolite of the N-methyl-D-aspartate (NMDA) receptor antagonist, Memantine, a drug widely used in the management of moderate to severe Alzheimer's disease.[1][2] As a hydroxylated derivative of Memantine, this compound is of significant interest in understanding the pharmacokinetics, metabolism, and overall safety profile of its parent drug. This technical guide provides a comprehensive review of the available scientific literature on **3-Amino-5,7-dimethyladamantan-1-ol hydrochloride**, focusing on its chemical properties, metabolic pathway, and analytical quantification. While the direct biological activity of this metabolite is reported to be minimal, its study is crucial for a complete understanding of Memantine's disposition in the body.

Chemical and Physical Properties

3-Amino-5,7-dimethyladamantan-1-ol hydrochloride is a white solid organic compound.[3] Its rigid, cage-like adamantane structure is a defining feature, contributing to its chemical stability. The presence of both an amino and a hydroxyl group makes it a polar molecule.

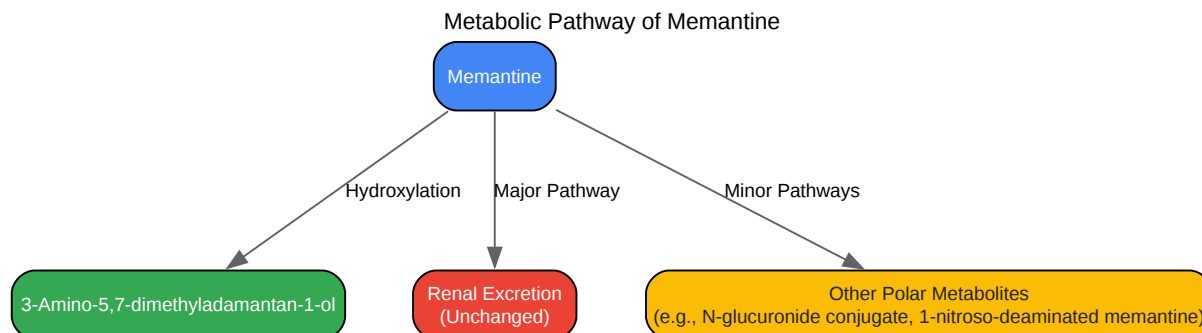
Property	Value	Source
CAS Number	356572-08-2	[3]
Molecular Formula	C ₁₂ H ₂₂ ClNO	[4]
Molecular Weight	231.76 g/mol	[4]
Synonyms	1-Hydroxy-3-amino-5,7-dimethyladamantane hydrochloride, 7-Hydroxy Memantine Hydrochloride, Memantine Impurity IV	[3]
Physical State	White Solid	[3]
Storage Temperature	-20°C Freezer	[3]

Role in Memantine Metabolism

Memantine undergoes limited metabolism in humans, with a significant portion of the administered dose being excreted unchanged in the urine.[5][6] The remainder is converted into several polar metabolites, with 3-Amino-5,7-dimethyladamantan-1-ol being a notable product of hydroxylation.[5] The hepatic microsomal CYP450 enzyme system does not play a significant role in the metabolism of Memantine.[5]

The metabolites of Memantine, including 3-Amino-5,7-dimethyladamantan-1-ol, are reported to have minimal to no NMDA receptor antagonist activity.[1][5] This suggests that the therapeutic effects of Memantine are primarily attributable to the parent drug itself.

Below is a diagram illustrating the metabolic pathway of Memantine.



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Metabolic fate of Memantine.

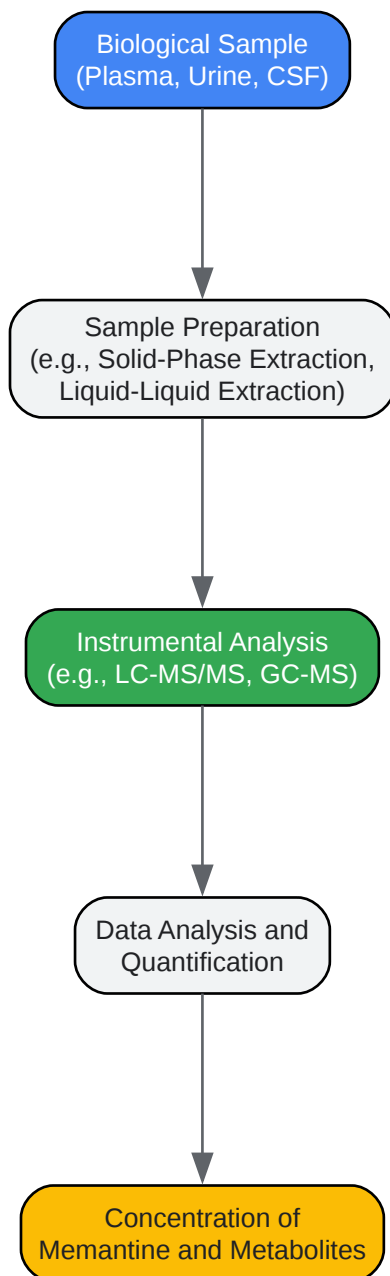
Synthesis and Experimental Protocols

Detailed experimental protocols for the specific synthesis of **3-Amino-5,7-dimethyladamantan-1-ol hydrochloride** are not extensively reported in publicly available literature. The synthesis of adamantane derivatives can be complex, often involving multi-step reactions starting from simpler adamantane precursors.[7] Research and development in this area are ongoing to improve efficiency and yield.[7]

The synthesis of the parent drug, Memantine hydrochloride, is well-documented and typically involves the amination of a brominated or chlorinated dimethyladamantane precursor. Various methods, including the use of formamide or urea as aminating agents, have been described.[8] [9] It is plausible that synthetic routes to 3-Amino-5,7-dimethyladamantan-1-ol could be adapted from these procedures, potentially involving a hydroxylation step on a suitable intermediate.

A generalized workflow for the analysis of Memantine and its metabolites in biological samples is outlined below.

General Analytical Workflow for Memantine and Metabolites



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Analytical workflow for Memantine.

Quantitative Data

Specific quantitative data on the biological activity of **3-Amino-5,7-dimethyladamantan-1-ol hydrochloride**, such as IC_{50} or K_i values for the NMDA receptor, are not readily available in the literature. However, multiple sources consistently state that its activity is minimal.^{[1][5]}

Pharmacokinetic studies of Memantine provide some context for the levels of its metabolites. After oral administration, Memantine is well-absorbed and exhibits linear pharmacokinetics.[5] A significant portion (approximately 57-82%) is excreted unchanged in the urine.[5] The remaining fraction is converted to polar metabolites.

Parameter	Memantine	Source
Bioavailability	~100%	[6]
Plasma Protein Binding	45%	[5]
Volume of Distribution	9-11 L/kg	[5]
Elimination Half-life	60-80 hours	[5]
Primary Route of Elimination	Renal (largely unchanged)	[5]

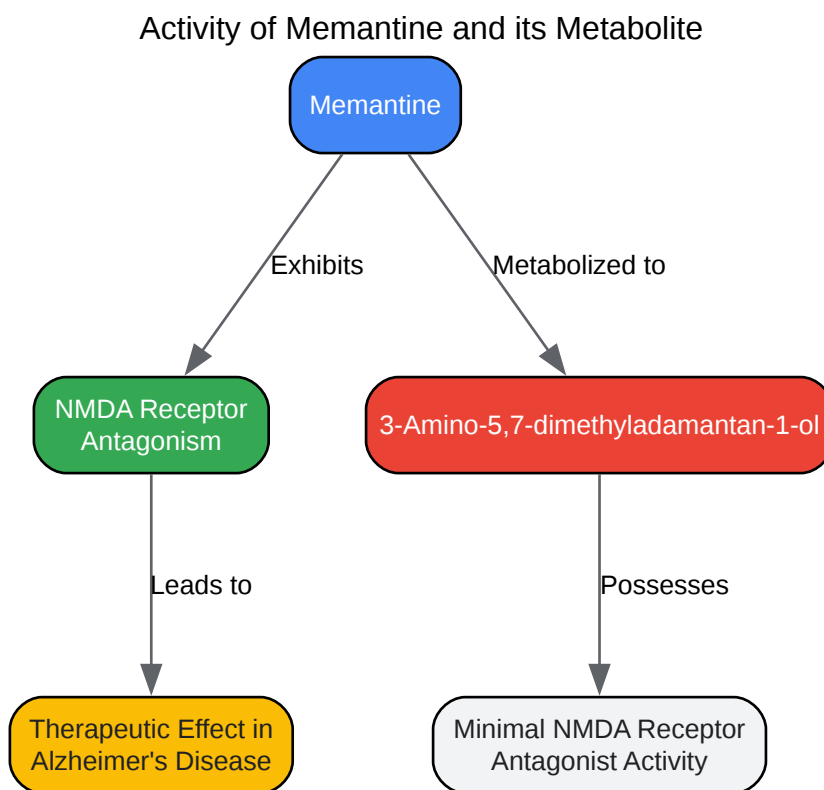
The lack of significant biological activity of **3-Amino-5,7-dimethyladamantan-1-ol hydrochloride** means that its plasma and tissue concentrations are primarily of interest for pharmacokinetic modeling and for ensuring that it does not contribute to off-target effects.

Signaling Pathways

Given the minimal NMDA receptor antagonist activity of **3-Amino-5,7-dimethyladamantan-1-ol hydrochloride**, there is no evidence to suggest that it independently modulates specific signaling pathways to a significant extent. Its relevance to cellular signaling is indirect, as a marker of the metabolism of the active drug, Memantine.

The therapeutic action of Memantine is based on its uncompetitive antagonism of the NMDA receptor, which is a key player in glutamatergic neurotransmission. Overactivation of this receptor is implicated in the pathophysiology of Alzheimer's disease.

The logical relationship concerning the activity of Memantine and its metabolite is depicted below.



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Memantine and its metabolite activity.

Conclusion

3-Amino-5,7-dimethyladamantan-1-ol hydrochloride is a primary, yet pharmacologically weak, metabolite of Memantine. While it does not appear to contribute directly to the therapeutic effects of its parent compound, its study is essential for a thorough understanding of Memantine's absorption, distribution, metabolism, and excretion profile. For researchers and drug development professionals, this metabolite serves as an important analyte in pharmacokinetic and safety studies. Future research could focus on developing and publishing standardized, efficient synthetic routes for this compound to facilitate its availability as a reference standard for analytical and metabolic studies. Further investigation into any potential, albeit minor, off-target activities could also contribute to a more complete safety assessment of Memantine.

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